Technical Monograph: Methyl 5-fluoro-2-formylbenzoate
Technical Monograph: Methyl 5-fluoro-2-formylbenzoate
CAS Number: 1194374-71-4 Content Type: Technical Reference Guide Status: Validated for Research & Development
Executive Summary & Chemical Identity
Methyl 5-fluoro-2-formylbenzoate is a critical bifunctional building block in medicinal chemistry, specifically utilized as a "masked" heterocyclic precursor. Unlike its isomer (methyl 2-fluoro-5-formylbenzoate), this specific regioisomer features an aldehyde group ortho to the ester functionality. This geometric arrangement is the chemical driver for its primary application: the rapid, one-step synthesis of 7-fluorophthalazin-1(2H)-ones , the core scaffold of poly(ADP-ribose) polymerase (PARP) inhibitors such as Olaparib and Talazoparib.
This guide details the physiochemical profile, validated synthetic routes, and downstream applications of this intermediate, emphasizing the control of regio-isomeric purity which is fatal to the efficacy of final drug candidates.
Physiochemical Profile
| Property | Specification |
| CAS Number | 1194374-71-4 |
| IUPAC Name | Methyl 5-fluoro-2-formylbenzoate |
| Molecular Formula | C₉H₇FO₃ |
| Molecular Weight | 182.15 g/mol |
| Exact Mass | 182.038 g/mol |
| Physical State | Off-white to pale yellow solid |
| Melting Point | 68–72 °C (Typical) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water |
| SMILES | COC(=O)C1=CC(F)=CC=C1C=O |
| Stability | Air-sensitive (aldehyde oxidation); Store under Nitrogen at 2–8°C |
CRITICAL ISOMER ALERT: Do not confuse with Methyl 2-fluoro-5-formylbenzoate (CAS 165803-94-1) . The position of the formyl group relative to the fluorine is decisive for cyclization chemistry. The 1194374-71-4 isomer (ortho-formyl) cyclizes; the 165803-94-1 isomer does not form phthalazinones.
Synthetic Routes & Process Chemistry
The synthesis of Methyl 5-fluoro-2-formylbenzoate is non-trivial due to the lability of the aldehyde group. Two primary routes are field-proven: the Radical Bromination/Oxidation Route (scalable) and the Metal-Halogen Exchange Route (high precision).
Route A: Radical Bromination & Kornblum Oxidation (Scalable)
This route utilizes cheap starting materials and avoids cryogenic conditions, making it suitable for kilo-scale preparation.
Starting Material: Methyl 5-fluoro-2-methylbenzoate.
Workflow Diagram:
Figure 1: Radical bromination followed by Kornblum oxidation converts the ortho-methyl group to an aldehyde.
Detailed Protocol:
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Bromination: Charge a reactor with Methyl 5-fluoro-2-methylbenzoate (1.0 eq) and N-Bromosuccinimide (NBS, 1.05 eq) in Trifluorotoluene (PhCF₃) or CCl₄. Add AIBN (0.05 eq) as initiator. Heat to reflux (80–90°C) for 4–6 hours. Monitor by HPLC for the disappearance of starting material.
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Note: Over-bromination to the gem-dibromide is a common impurity. Control stoichiometry strictly.
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Oxidation (Kornblum): Dissolve the crude benzyl bromide in DMSO (5 vol). Add NaHCO₃ (2.0 eq) and heat to 100°C for 2 hours. The DMSO acts as the oxidant.
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Workup: Quench with water, extract with Ethyl Acetate (EtOAc). Wash organic layer with brine to remove DMSO. Concentrate to yield the crude aldehyde.
Route B: Metal-Halogen Exchange (High Precision)
This route yields higher purity but requires cryogenic conditions (-78°C), making it better suited for discovery-stage synthesis (gram scale).
Starting Material: Methyl 2-bromo-5-fluorobenzoate.
Protocol:
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Dissolve Methyl 2-bromo-5-fluorobenzoate in anhydrous THF under Argon.
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Cool to -78°C .
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Add i-PrMgCl·LiCl (TurboGrignard) or n-BuLi (1.1 eq) dropwise. The halogen exchange is rapid.
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Add anhydrous DMF (3.0 eq) as the formyl source.
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Warm to 0°C and quench with aqueous NH₄Cl.
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Advantage: Eliminates over-oxidation byproducts common in Route A.
Applications in Drug Discovery (PARP Inhibitors)
The primary utility of CAS 1194374-71-4 is its ability to function as a 1,2-dielectrophile . The ester and the aldehyde are positioned to react with binucleophiles (like hydrazine) to form fused heterocycles.
Synthesis of 7-Fluorophthalazin-1(2H)-one
This is the core scaffold for PARP inhibitors. The reaction is thermodynamically driven by the formation of the stable aromatic lactam system.
Reaction Mechanism:
Figure 2: The cascade reaction with hydrazine forms the phthalazinone core in a single step.
Experimental Protocol (Phthalazinone Formation):
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Dissolution: Dissolve Methyl 5-fluoro-2-formylbenzoate (1.0 g, 5.49 mmol) in Ethanol (10 mL).
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Addition: Add Hydrazine hydrate (64%, 0.4 mL, 1.5 eq) dropwise at room temperature.
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Reflux: Heat the mixture to reflux (78°C) for 2 hours. A heavy white precipitate typically forms.
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Isolation: Cool to 0°C. Filter the solid. Wash with cold ethanol and diethyl ether.
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Yield: Expect >85% yield of 7-fluoro-1(2H)-phthalazinone.
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Validation: NMR should show the disappearance of the aldehyde proton (~10 ppm) and the methyl ester singlet (~3.9 ppm), replaced by the amide NH and aromatic signals.
Handling, Stability & Safety
Stability Concerns
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Oxidation: Aldehydes are prone to auto-oxidation to carboxylic acids (5-fluoro-2-formylbenzoic acid) upon air exposure.
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Mitigation: Store under Nitrogen/Argon.
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Cannizzaro Reaction: In the presence of strong bases without a nucleophile, the aldehyde can disproportionate.
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Mitigation: Avoid strong bases unless part of a controlled condensation.
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Safety Profile (GHS Classification)
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Signal Word: Warning
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precaution: Use a fume hood. Aldehydes can be sensitizers.
References
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Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry. (Contextual citation for Phthalazinone synthesis utility). Retrieved from [Link]
